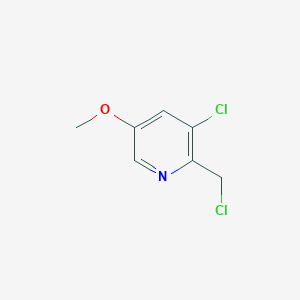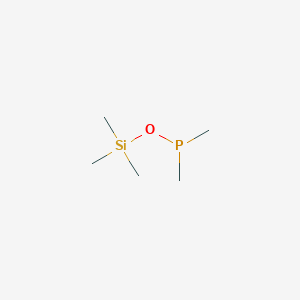
Trimethylsilyl dimethylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl dimethylphosphinite is an organophosphorus compound characterized by the presence of a trimethylsilyl group and a dimethylphosphinite group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl dimethylphosphinite can be synthesized through a convenient procedure involving the reaction of dimethylphosphinoyl chloride with trimethylsilyl alcohol under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl dimethylphosphinite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water to form dimethylphosphinic acid and trimethylsilanol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, and nucleophiles such as amines and alcohols. Reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving this compound include phosphine oxides, substituted phosphinites, and phosphinic acids .
Scientific Research Applications
Trimethylsilyl dimethylphosphinite has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethylsilyl dimethylphosphinite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl diphenylphosphinite
- Trimethylsilyl methylphosphinite
- Trimethylsilyl ethylphosphinite
Uniqueness
Trimethylsilyl dimethylphosphinite is unique due to its specific combination of the trimethylsilyl and dimethylphosphinite groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects that make it particularly useful in certain synthetic applications .
Properties
CAS No. |
66436-13-3 |
|---|---|
Molecular Formula |
C5H15OPSi |
Molecular Weight |
150.23 g/mol |
IUPAC Name |
dimethyl(trimethylsilyloxy)phosphane |
InChI |
InChI=1S/C5H15OPSi/c1-7(2)6-8(3,4)5/h1-5H3 |
InChI Key |
AIRFYJGWDIFZAN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


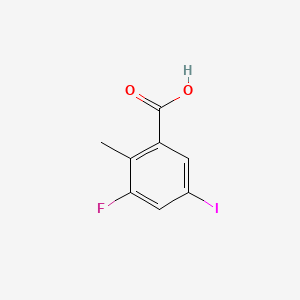


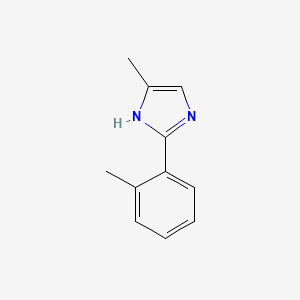
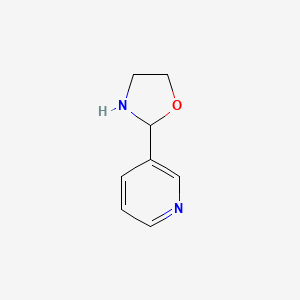


![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)

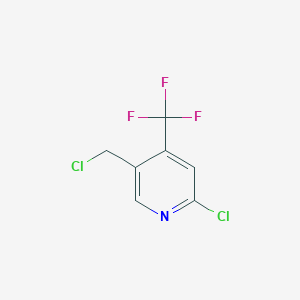
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)
